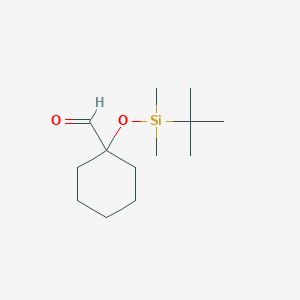

1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde

Description

1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a tert-butyldimethylsilyl (TBS) ether protecting group and an aldehyde functional group on the same carbon. The TBS group enhances steric bulk and protects the hydroxyl group during synthetic processes, while the aldehyde serves as a reactive site for nucleophilic additions or condensations. This compound is valuable in organic synthesis, particularly in multi-step reactions requiring orthogonal protection strategies .

Properties

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-12(2,3)16(4,5)15-13(11-14)9-7-6-8-10-13/h11H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZDYHVUXRKGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde typically involves the protection of cyclohexanol with tert-butyldimethylsilyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of a base such as imidazole or triethylamine to facilitate the silylation process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyldimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde involves its reactivity as an aldehyde and the protective role of the tert-butyldimethylsilyl group. The aldehyde group can participate in nucleophilic addition reactions, while the silyl group protects the hydroxyl group from unwanted reactions. This dual functionality allows for selective transformations in multi-step synthetic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations:

Research Findings and Data Gaps

- Thermodynamic Data : Evidence lacks melting points, boiling points, or solubility profiles for the target compound, limiting direct comparisons.

- Reaction Yields: No yield data are available for the target compound’s synthesis, whereas emphasizes route optimization for its analog without quantitative results .

- Stereochemical Studies : The rac-(1R,2R)-diastereomer () highlights the need for chiral resolution methods in applications requiring enantiopure products .

Q & A

Q. Basic

- NMR Spectroscopy : NMR confirms the aldehyde proton (δ 9.5–10.5 ppm) and TBS group signals (δ 0.8–1.1 ppm for tert-butyl). NMR identifies the carbonyl carbon (δ 190–210 ppm).

- IR Spectroscopy : A strong absorption band near 1720 cm confirms the aldehyde functional group.

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] for CHOSi) .

How can competing oxidation pathways be minimized during aldehyde formation?

Advanced

Over-oxidation to carboxylic acids is mitigated by using mild, selective oxidizing agents. For instance, Swern oxidation (DMSO/oxalyl chloride) operates at low temperatures (−78°C) and avoids strong acids that might cleave the TBS group. Alternatively, TEMPO/NaClO systems selectively oxidize primary alcohols to aldehydes without affecting silyl ethers . Monitoring reaction progress via TLC or in situ IR is critical to halt oxidation at the aldehyde stage.

What are the primary applications of this compound in multi-step organic synthesis?

Basic

The compound serves as a versatile intermediate:

- Natural Product Synthesis : The aldehyde participates in Wittig or Grignard reactions to extend carbon chains.

- Pharmaceutical Intermediates : Its stability under diverse conditions makes it suitable for iterative coupling reactions in drug discovery.

- Protection-Deprotection Strategies : The TBS group can be selectively removed with TBAF or HF-pyridine, enabling sequential functionalization .

What challenges arise in achieving enantiomeric purity with this compound?

Advanced

If the cyclohexane ring contains stereocenters, asymmetric synthesis or resolution is required. Techniques include:

- Chiral Auxiliaries : Use of Evans’ oxazolidinones during aldehyde formation.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during esterification of the aldehyde.

- Chiral HPLC : Post-synthetic separation using columns with chiral stationary phases (e.g., amylose derivatives) .

How does the steric environment of the TBS group affect nucleophilic additions to the aldehyde?

Advanced

The TBS group’s bulkiness can hinder nucleophilic attack, necessitating optimized conditions:

- Polar Solvents : DMF or DMSO enhance nucleophilicity.

- Lewis Acid Catalysts : TiCl or BF-OEt activate the aldehyde for reactions with less reactive nucleophiles.

- High Pressure : Accelerates reactions by increasing collision frequency in sterically hindered systems .

What are the stability considerations for long-term storage of this compound?

Q. Basic

- Moisture Sensitivity : Store under inert gas (Ar/N) at −20°C to prevent TBS cleavage by trace water.

- Light Protection : Amber vials prevent UV-induced aldehyde oxidation.

- Acidic/Basic Conditions : Avoid exposure to prevent desilylation or aldol self-condensation .

How does this compound compare to analogous methoxy- or ethoxy-protected aldehydes?

Q. Advanced

| Protecting Group | Deprotection Method | Solubility | Reactivity |

|---|---|---|---|

| TBS | TBAF/HF | Low in HO | Sterically hindered |

| Methoxy | HCl/MeOH | Moderate | More reactive |

| Ethoxy | HSO/EtOH | Low | Similar to methoxy |

The TBS group offers superior stability in multi-step syntheses but requires tailored reaction conditions .

What mechanistic insights are critical for optimizing its use in cross-coupling reactions?

Advanced

In Suzuki-Miyaura couplings, the aldehyde’s electronic nature (electron-withdrawing) enhances oxidative addition with Pd catalysts. However, the TBS group may coordinate with Pd, requiring ligands like SPhos or XPhos to prevent catalyst poisoning. Computational studies (DFT) can model transition states to predict regioselectivity in such reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.